Morpholineborane
Overview
Description
Morpholineborane, also known as Borane morpholine complex, is a chemical compound with the empirical formula C4H12BNO . It has a molecular weight of 100.96 .
Synthesis Analysis
Morpholineborane has been used in the synthesis of poly (ethylene oxide) macroinitiators for the preparation of block copolymers by radical polymerization . It has also been used as a reducing agent for the synthesis of Rh nanoparticle / carbon nanotube catalysts .
Molecular Structure Analysis
The molecular structure of Morpholineborane has been investigated using both theory and experiment . The combined power of these approaches has provided a detailed understanding of the structure of this compound .
Chemical Reactions Analysis
Morpholineborane has been used as a hydrogen storage material for mobile applications . Hydrogen generation from the thermolytic dehydrogenation of Morpholineborane in the presence of ionic liquid media has been reported .
Physical And Chemical Properties Analysis
Morpholineborane is a solid at room temperature . It has a melting point of 97-99 °C . It is used as a reductant in chemical reactions .
Scientific Research Applications
Hydrogen Storage Medium
Morpholineborane has been studied as a potential hydrogen storage medium due to its ability to release hydrogen upon decomposition. The molecular structure and the potential energy surface for both uncatalyzed and BH3-catalyzed pathways of hydrogen release have been investigated using quantum chemical methods .
Catalysis in Hydrolytic Dehydrogenation
Monodisperse cobalt–ruthenium alloy nanoparticles (NPs) have been synthesized using a novel wet-chemical protocol that utilizes Morpholineborane. These NPs exhibit catalytic properties in the hydrolytic dehydrogenation of Morpholineborane for chemical hydrogen storage .
Hydrogen Generation
The catalytic hydrolysis of Morpholineborane has been explored as a method for hydrogen generation. This process is considered to be a new, efficient, and cost-effective approach for hydrogen storage .
Safety And Hazards
Future Directions
Morpholineborane is a promising hydrogen storage material and developing effective catalysts for the catalytic hydrolysis reaction of Morpholineborane has become a fascinating topic in catalysis . The use of Morpholineborane as a hydrogen storage material for mobile applications is a novel and efficient approach .
properties
InChI |
InChI=1S/C4H9NO.B/c1-3-6-4-2-5-1;/h5H,1-4H2; | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJROYUJAFGZMJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].C1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholineborane | |
CAS RN |
4856-95-5 | |
Record name | Boron, trihydro(morpholine-.kappa.N4)-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Morpholine--borane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.136 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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